2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid
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Overview
Description
US8609715, A-26 is a small molecular drug known for its therapeutic potential. It is a heteroarylcarboxylic acid ester derivative, which has shown significant biological activity in various assays
Preparation Methods
The synthesis of US8609715, A-26 involves multiple steps, starting with the preparation of the heteroarylcarboxylic acid ester core. The synthetic route typically includes:
Formation of the heteroaryl ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Esterification: The carboxylic acid group is esterified using suitable reagents such as alcohols and acid catalysts.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for US8609715, A-26 would likely involve scaling up these synthetic steps, optimizing reaction conditions to maximize yield and minimize impurities, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
US8609715, A-26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
US8609715, A-26 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of heteroarylcarboxylic acid ester derivatives and their reactivity.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: US8609715, A-26 is investigated for its therapeutic potential in treating various diseases, particularly those involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of US8609715, A-26 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby modulating biochemical pathways involved in disease processes. The compound’s structure allows it to bind to active sites of target enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
US8609715, A-26 can be compared with other heteroarylcarboxylic acid ester derivatives. Similar compounds include:
US9024044: Another heterocyclic carboxylic acid ester derivative with similar biological activities.
BDBM109604: A compound with a similar core structure but different substituents, leading to variations in biological activity.
The uniqueness of US8609715, A-26 lies in its specific substituents and their effects on its biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21N3O8 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[[3-[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C20H21N3O8/c1-11(19(28)23(9-16(24)25)10-17(26)27)8-14-6-7-15(30-14)20(29)31-13-4-2-12(3-5-13)18(21)22/h2-7,11H,8-10H2,1H3,(H3,21,22)(H,24,25)(H,26,27) |
InChI Key |
GTJNXXKNXAEKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(O1)C(=O)OC2=CC=C(C=C2)C(=N)N)C(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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